molecular formula CH4N2O2 B014268 ヒドロキシ尿素-15N CAS No. 214331-53-0

ヒドロキシ尿素-15N

カタログ番号: B014268
CAS番号: 214331-53-0
分子量: 77.048 g/mol
InChIキー: VSNHCAURESNICA-LBPDFUHNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxyurea-15N, also known as Hydroxyurea-15N, is a useful research compound. Its molecular formula is CH4N2O2 and its molecular weight is 77.048 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydroxyurea-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxyurea-15N including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物学的マトリックスにおける電気化学的測定

ヒドロキシ尿素-15Nは、遷移金属ジカルコゲナイドベースの電気化学センサーを用いて血漿中で正確に測定することができる . この用途は、特に鎌状赤血球症の治療において重要である .

リボヌクレオチドレダクターゼ(RNR)の阻害剤

This compoundは、リボヌクレオチドレダクターゼ(RNR)の阻害剤として知られている . これは、複製ストレスを誘発することにより、細胞周期のS期で細胞を停止させるために一般的に使用される .

慢性骨髄増殖性疾患の治療

This compoundは、慢性骨髄増殖性疾患の治療に有効であることが証明されている . この用途は、血液学の分野で重要である。

鎌状赤血球症の治療

This compoundは、鎌状赤血球症の治療における主要な薬剤と考えられている . この病気の治療において、臨床的に大きな利点があることが示されている .

アルツハイマー病における認知機能低下予防

最近の研究では、this compoundはアルツハイマー病における認知機能低下予防に有望な因子であることが示されている . この用途は、神経変性疾患の治療に革命を起こす可能性がある。

細胞周期同期

This compound誘導複製阻害の可逆性は、細胞周期を同期させるために使用される一般的な実験室成分となっている .

DNA損傷および酸化ストレスの誘発

This compoundの長期治療または高用量は、DNA損傷と酸化ストレスの蓄積により細胞死を引き起こす <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567

作用機序

Target of Action

Hydroxyurea-15N, also known as Hydroxy Urea-15N, primarily targets the enzyme ribonucleoside diphosphate reductase . This enzyme plays a crucial role in the synthesis of deoxyribonucleotides, which are the building blocks of DNA . By inhibiting this enzyme, Hydroxyurea-15N interferes with DNA synthesis and halts the cell cycle .

Mode of Action

Hydroxyurea-15N acts as an antimetabolite . It selectively inhibits ribonucleoside diphosphate reductase, preventing the conversion of ribonucleotides to deoxyribonucleotides . This action halts the cell cycle at the G1/S phase . In sickle cell anemia, Hydroxyurea-15N increases red blood cell hemoglobin F levels, red blood cell water content, and alters the adhesion of red blood cells to the endothelium .

Biochemical Pathways

Hydroxyurea-15N affects several biochemical pathways. It induces the expression of γ-globin, a fetal globin gene that is suppressed after birth . Through several molecular pathways, Hydroxyurea-15N exerts many favorable effects on the hemoglobin content, red blood cell indices, ineffective erythropoiesis, and blood rheology in patients with β-hemoglobinopathies .

Pharmacokinetics

Hydroxyurea-15N is readily absorbed, with an oral bioavailability of approximately 80% . It distributes widely into tissues, including the brain, and concentrates in leukocytes and erythrocytes . Up to 60% of Hydroxyurea-15N is metabolized via hepatic metabolism and urease found in intestinal bacteria . It is excreted in urine, with about 40% of the administered dose excreted in pediatric patients with sickle cell anemia .

Result of Action

The primary result of Hydroxyurea-15N’s action is the reduction of painful crises and the need for blood transfusions in adult and pediatric patients with sickle cell anemia . It is also used to treat resistant chronic myeloid leukemia and locally advanced squamous cell carcinomas of the head and neck . Hydroxyurea-15n may cause severe myelosuppression and is considered carcinogenic .

Action Environment

The action of Hydroxyurea-15N can be influenced by environmental factors. For instance, it has been shown that Hydroxyurea-15N oxidizes oxy- and deoxy-hemoglobin to methemoglobin, which may react directly with other molecules of Hydroxyurea-15N to form nitrosylhemoglobin . This process can slowly release nitric oxide . Furthermore, Hydroxyurea-15N’s effectiveness can be influenced by the presence of other drugs, the patient’s overall health status, and genetic factors .

将来の方向性

Future research directions to optimize Hydroxyurea therapy include personalized dosing based on pharmacokinetic modeling, prediction of fetal hemoglobin responses based on pharmacogenomics, and the risks and benefits of Hydroxyurea for non-SCA genotypes and during pregnancy/lactation . Another critical initiative is the introduction of Hydroxyurea safely and effectively into global regions that have a high disease burden of SCA but limited resources, such as sub-Saharan Africa, the Caribbean, and India .

生化学分析

Biochemical Properties

Hydroxyurea-15N, like its parent compound hydroxyurea, is known to interact with several enzymes, proteins, and other biomolecules. It is a potent inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis . By inhibiting this enzyme, Hydroxyurea-15N disrupts the S phase of the cell cycle, blocking the transformation of ribonucleotides into deoxyribonucleotides .

Cellular Effects

Hydroxyurea-15N has profound effects on various types of cells and cellular processes. It is known to reduce vaso-occlusive crises and transfusion requirements in sickle cell disease . It also has effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces the expression of γ-globin, a fetal globin gene that is suppressed after birth .

Molecular Mechanism

The mechanism of action of Hydroxyurea-15N involves its interaction with biomolecules at the molecular level. As mentioned earlier, it inhibits the enzyme ribonucleotide reductase, thereby disrupting DNA synthesis . This inhibition is believed to be the primary mechanism through which Hydroxyurea-15N exerts its effects.

Temporal Effects in Laboratory Settings

The effects of Hydroxyurea-15N over time in laboratory settings have been observed in various studies. It has been shown that hydroxyurea is well-tolerated and safe in pregnant women and very young pediatric patients . Prolonged treatment or higher dosage of hydroxyurea causes cell death due to accumulation of DNA damage and oxidative stress .

Dosage Effects in Animal Models

In animal models, the effects of Hydroxyurea-15N vary with different dosages. It has been demonstrated to be a potent teratogen in a wide variety of animal models at doses within 1-fold of the human dose given on mg/m^2 basis .

Metabolic Pathways

Hydroxyurea-15N is involved in several metabolic pathways. Up to 60% of an oral dose undergoes conversion through saturable hepatic metabolism and a minor pathway of degradation to acetohydroxamic acid by urease found in intestinal bacteria .

Transport and Distribution

Hydroxyurea-15N is transported and distributed within cells and tissues. It has been found to be a substrate for five different solute carrier (SLC) transporters belonging to the organic cation/carnitine transporters and organic anion transporting polypeptides (OATP) families of transporters and urea transporters A and B .

Subcellular Localization

Given its role as an inhibitor of ribonucleotide reductase, it is likely to be found in the nucleus where DNA synthesis occurs .

特性

IUPAC Name

hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNHCAURESNICA-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)(N)[15NH]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466772
Record name Hydroxyurea-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.048 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214331-53-0
Record name Hydroxyurea-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyurea-15N
Reactant of Route 2
Hydroxyurea-15N
Reactant of Route 3
Hydroxyurea-15N
Reactant of Route 4
Reactant of Route 4
Hydroxyurea-15N
Reactant of Route 5
Hydroxyurea-15N
Reactant of Route 6
Hydroxyurea-15N

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。